molecular formula C5H9BrO3 B13805609 cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol CAS No. 6204-42-8

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol

Cat. No.: B13805609
CAS No.: 6204-42-8
M. Wt: 197.03 g/mol
InChI Key: ZSLVLMWYSIERCN-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

6204-42-8

Molecular Formula

C5H9BrO3

Molecular Weight

197.03 g/mol

IUPAC Name

[(2S,4R)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C5H9BrO3/c6-1-5-8-3-4(2-7)9-5/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

ZSLVLMWYSIERCN-UHNVWZDZSA-N

Isomeric SMILES

C1[C@H](O[C@H](O1)CBr)CO

Canonical SMILES

C1C(OC(O1)CBr)CO

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the reaction of a protected 1,3-dioxolane derivative with a bromomethylating agent under acidic catalysis, followed by purification steps to isolate the cis-isomer with high stereochemical purity.

Synthesis via Methanesulfonate Ester Intermediate

One of the most documented and improved methods for preparing This compound involves the following key steps:

  • Starting materials : (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) and 2-bromo-1-(4-chlorophenyl)-ethanone.
  • Catalyst : Methanesulfonic acid is primarily used, though alternatives such as p-toluenesulfonic acid monohydrate, hydrogen chloride, sulfuric acid, phosphoric acid, nitric acid, formic acid, trifluoroacetic acid, camphorsulfonic acid, and hydrogen bromide in acetic or propionic acid are also suitable.
  • Reaction conditions : The reaction is performed preferably in the absence of solvent with nitrogen bubbling or under vacuum to remove acetone byproduct, which improves yield significantly.
  • Purification : The crude product is purified by crystallization from organic solvents such as ethanol, 2-propanol, methyl tert-butyl ether, or ethyl acetate, followed by further purification by dissolving in diisopropylether, stirring for seven days, and precipitating with methanol.

Detailed Experimental Procedure (Improved Method)

Step Procedure Details
Reactants (2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate(ester) (1 mol), 2-bromo-1-(4-chloro-phenyl)-ethanone (0.8 mol)
Catalyst Methanesulfonic acid (0.24 mol)
Reaction environment No solvent; nitrogen bubbled through or under vacuum applied
Reaction time Stirred for 6 hours, then left overnight
Work-up Addition of ethyl acetate (1500 ml), stirring until homogeneous
Washing Successive washes with water (200 ml), aqueous sodium carbonate solution (150 ml), and water (150 ml)
Concentration Organic layer evaporated to dryness
Crystallization From ethanol (1 liter)
Further purification Dissolution in diisopropylether, stirred 7 days, addition of methanol, filtration of precipitate
Yield 64.8% (almost threefold increase from previous 23.7%)
Purity >95% cis-stereoisomer by GC analysis

Reaction Scheme Summary

The reaction can be summarized as:

$$
\text{(2S)-2,2-dimethyl-1,3-dioxolane-4-methanol methanesulfonate} + \text{2-bromo-1-(4-chlorophenyl)-ethanone} \xrightarrow[\text{N}_2 \text{ or vacuum}]{\text{Methanesulfonic acid}} \text{this compound}
$$

The removal of acetone formed during the reaction by nitrogen bubbling or vacuum is critical to improving the yield by preventing equilibrium limitations.

Alternative Preparation Routes

Acetalization of 3-Halogeno-1,2-propanediol

Another method involves:

  • Acetalizing a 3-halogeno-1,2-propanediol with an acetalizing agent in the presence of an acid catalyst.
  • Subsequent reaction with alkali metal or alkaline earth metal salts of alcohols or carboxylic acids to form the desired 1,3-dioxolane-4-methanol derivatives.

This method offers flexibility in substituent variations but is less commonly applied specifically to the bromomethyl derivative of interest.

Stereochemical Conversion from Trans Isomer

A process exists for converting the trans isomer of 2-(bromomethyl)-1,3-dioxolane-4-methanol benzoate to the cis isomer via:

  • Hydrolysis of the trans benzoate.
  • Formation of glycerol ketal.
  • Acylation and separation to isolate the cis isomer.

This method is more complex and involves multiple steps but is useful when starting from trans isomer intermediates.

Comparative Analysis of Preparation Methods

Feature Improved Solvent-Free Method Acetalization Route Trans-to-Cis Conversion Route
Yield 64.8% Variable Dependent on separation efficiency
Purity >95% cis-isomer Depends on acetalization selectivity High after separation
Catalyst Methanesulfonic acid (preferred) Acid catalysts Multiple reagents including benzoyl chloride
Reaction Time ~Overnight Variable Multi-step, longer duration
Complexity Moderate Moderate High
Scalability High Moderate Low to moderate

Summary of Research Findings

  • The improved solvent-free method with nitrogen bubbling or vacuum to remove acetone significantly enhances yield and stereoselectivity for the cis isomer.
  • Methanesulfonic acid is the most effective catalyst, but several other strong acids can be used.
  • Purification through crystallization and prolonged stirring in diisopropylether followed by methanol precipitation ensures high purity.
  • Alternative methods exist but are more complex or less efficient for direct synthesis of the cis isomer.
  • Chromatographic analysis confirms the stereochemical purity essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 6204-42-8
  • Molecular Formula : C₅H₉BrO₃
  • Molecular Weight : 197.028 g/mol
  • Structure: A cis-configured dioxolane ring with a bromomethyl (-CH₂Br) group at position 2 and a methanol (-CH₂OH) group at position 4 .

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly for antifungal agents like Ketoconazole and Itraconazole . Its reactive bromomethyl group enables further functionalization, making it valuable in constructing complex molecules .

Synthesis :
Produced via bromination of precursor dioxolane derivatives, often involving stereoselective reactions to maintain the cis configuration .

Comparison with Structurally Similar Compounds

cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-ylmethyl benzoate

  • CAS No.: 61397-56-6
  • Molecular Formula : C₁₈H₁₅BrCl₂O₄
  • Molecular Weight : 446.12 g/mol
  • Key Features :
    • Substituted with a 2,4-dichlorophenyl group and benzoyl ester at position 3.
    • Applications : Intermediate for Ketoconazole , Itraconazole , and Terconazole .
    • Physical Properties :
  • Melting Point: 116–117°C
  • Solubility: Slightly soluble in chloroform and methanol; water solubility 12 μg/L at 20°C . Safety: Classified with a "Warning" signal due to moderate toxicity .

cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolane-4-methanol Mesilate

  • CAS No.: 67914-86-7
  • Molecular Formula : C₁₅H₁₆Cl₂N₂O₇S
  • Molecular Weight : 443.23 g/mol
  • Key Features :
    • Contains a 1,2,4-triazole moiety and mesilate (methanesulfonate) group .
    • Applications : Used as a reference standard in pharmaceutical quality control, particularly for Itraconazole impurities .
    • Reactivity : The mesilate group enhances solubility in polar solvents, facilitating purification steps .

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol

  • CAS No.: 61397-58-8
  • Molecular Formula : C₁₄H₁₃Cl₂N₂O₃
  • Molecular Weight : 346.17 g/mol
  • Key Features :
    • Substituted with an imidazole ring , which confers antifungal activity via inhibition of ergosterol biosynthesis .
    • Applications : Precursor for synthesizing azole antifungals and modulators of calcium-activated potassium channels .

Comparative Analysis Table

Property cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol cis-2-(Bromomethyl)-2-(2,4-dichlorophenyl)-...-ylmethyl benzoate cis-2-(2,4-Dichlorophenyl)-...-methanol Mesilate cis-2-(2,4-Dichlorophenyl)-...-imidazole derivative
Molecular Weight 197.028 g/mol 446.12 g/mol 443.23 g/mol 346.17 g/mol
Key Functional Groups Bromomethyl, methanol Bromomethyl, dichlorophenyl, benzoyl ester Triazole, mesilate Imidazole, dichlorophenyl
Primary Applications Intermediate for antifungals Ketoconazole/Itraconazole synthesis Impurity standard Antifungal agents, ion channel modulators
Solubility Not reported Slight in chloroform/methanol High in polar solvents Moderate in organic solvents
Thermal Stability Stable at -20°C Stable up to 117°C Not reported Not reported

Research Findings and Trends

  • Stereochemical Impact: The cis configuration in these compounds is critical for bioactivity. For example, the cis isomer of cis-2-(bromomethyl)-2-(4-chlorophenyl)-1,3-dioxolane-4-methanol shows higher efficacy in Mitratapide synthesis compared to trans isomers .
  • Market Trends : Demand for these intermediates has grown with the development of broad-spectrum antifungals, driven by their role in constructing triazole and imidazole pharmacophores .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for cis-2-(Bromomethyl)-1,3-dioxolane-4-methanol?

  • The compound is typically synthesized via bromination of a dioxolane-methanol precursor. For example, in the preparation of related intermediates (e.g., mitratapide precursors), bromomethyl groups are introduced using reagents like HBr or brominating agents under controlled conditions. A key step involves stereochemical control to favor the cis-configuration, often achieved through ring-opening/cyclization reactions or chiral auxiliary-mediated synthesis .
  • Example protocol: Reacting a diol precursor with hydrobromic acid in a polar aprotic solvent (e.g., DMF) at 50–80°C for 12–24 hours, followed by purification via column chromatography .

Q. How is the structure of this compound characterized?

  • Spectroscopy :

  • NMR : 1^1H and 13^{13}C NMR confirm the bromomethyl group (δ ~3.5–4.0 ppm for CH2_2Br) and dioxolane ring protons (δ ~4.5–5.5 ppm).
  • IR : Stretching frequencies for C-O (1050–1150 cm1^{-1}) and C-Br (500–600 cm1^{-1}) bonds.
    • Chromatography : GC or HPLC with chiral columns (e.g., HP-5) resolves cis/trans stereoisomers. Purity >95% cis-isomer is achievable with optimized conditions .

Advanced Research Questions

Q. What strategies are employed to control stereochemistry during synthesis to favor the cis-isomer?

  • Chiral catalysts : Use of enantioselective catalysts (e.g., organocatalysts or transition metal complexes) during cyclization steps.
  • Thermodynamic control : Prolonged reaction times at elevated temperatures favor the thermodynamically stable cis-isomer due to steric hindrance in the trans-configuration.
  • Crystallization-induced diastereomer resolution : Isolation of cis-isomer via selective crystallization from solvents like ethyl acetate/hexane mixtures .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

  • The bromomethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., azoles, amines). For example:

  • Reaction with 1H-1,2,4-triazole in DMF yields antifungal intermediates via displacement of Br^- .
    • Kinetic studies : Second-order kinetics are observed due to the bimolecular mechanism, with rate constants dependent on solvent polarity and nucleophile strength .

Q. What analytical methods resolve contradictions in reported stereochemical outcomes?

  • X-ray crystallography : Definitive confirmation of absolute configuration.
  • Chiral GC/HPLC : Quantifies cis/trans ratios; discrepancies in literature often arise from incomplete purification or kinetic vs. thermodynamic control during synthesis .
  • Dynamic NMR : Detects isomerization pathways under varying temperatures, explaining unexpected trans-isomer formation .

Q. How is this compound utilized in synthesizing bioactive molecules?

  • Antifungal agents : The bromomethyl group reacts with imidazole or triazole derivatives to form azole antifungals (e.g., ketoconazole analogs). For example, coupling with 1H-imidazole generates intermediates with BKCa_{Ca} channel modulation activity .
  • Pharmaceutical intermediates : Key precursor for mitratapide (lipid-lowering agent), where stereochemical purity (>95% cis) is critical for bioactivity .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for high-yield synthesis?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates.
  • Temperature control : Maintaining 60–70°C minimizes side reactions (e.g., elimination).
  • Catalyst screening : Testing chiral catalysts (e.g., BINAP-metal complexes) improves enantiomeric excess .

Q. What are the pitfalls in scaling up synthesis, and how are they addressed?

  • Bromide handling : Use of HBr gas requires specialized equipment to prevent corrosion. Alternatives like N-bromosuccinimide (NBS) are safer but less efficient.
  • Purification challenges : Large-scale column chromatography is impractical; switch to distillation or crystallization for cost-effective purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.